Drospirenone -

Drospirenone

Catalog Number: EVT-8214422
CAS Number:
Molecular Formula: C24H30O3
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Drospirenone is classified as a progestin and is commonly found in combination with estrogen in oral contraceptives. It is recognized for its unique properties, including anti-androgenic effects, which make it beneficial in treating conditions like polycystic ovary syndrome and acne. The compound is synthesized to mimic the effects of progesterone, making it effective for contraceptive purposes and managing hormonal imbalances.

Synthesis Analysis

Methods of Synthesis

The synthesis of drospirenone involves several steps that typically include:

  1. Starting Material: The synthesis often begins with spironolactone as the primary starting material.
  2. Chemical Modifications: Various chemical reactions such as alkylation and oxidation are employed to modify the structure of spironolactone to produce drospirenone.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Technical Details

The synthesis can be represented by the following generalized reaction scheme:

  1. Formation of the 17α-ethyl group on spironolactone.
  2. Reduction reactions to modify the ketone groups.
  3. Final cyclization to form the characteristic steroid structure of drospirenone.
Molecular Structure Analysis

Structure

Drospirenone has a complex steroidal structure characterized by four fused rings typical of steroid hormones. Its chemical formula is C24H30O3C_{24}H_{30}O_3, and its molecular weight is approximately 366.5 g/mol.

Data

  • IUPAC Name: (17α)-17-Hydroxy-18-oxa-19-norpregna-4,6-diene-3,20-dione
  • Molecular Geometry: Drospirenone exhibits a three-dimensional conformation that is crucial for its interaction with hormone receptors.
Chemical Reactions Analysis

Reactions

Drospirenone participates in various chemical reactions, primarily related to its interactions with hormone receptors:

  1. Binding Reactions: Drospirenone binds to progesterone receptors, mimicking the action of natural progesterone.
  2. Metabolic Reactions: In the liver, drospirenone undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological properties.

Technical Details

The metabolic pathways include hydroxylation and conjugation reactions, which facilitate its excretion from the body.

Mechanism of Action

Process

Drospirenone functions by binding to progesterone receptors in target tissues such as the uterus and ovaries. This binding leads to:

  1. Inhibition of Ovulation: By preventing the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
  2. Alteration of Endometrial Lining: It causes changes in the endometrium that make it less receptive to implantation.
  3. Thickening of Cervical Mucus: This action prevents sperm from reaching an egg.

Data

Studies indicate that drospirenone's anti-androgenic properties can also help reduce acne and other androgen-related conditions, providing additional benefits beyond contraception.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Drospirenone is typically a white to off-white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Drospirenone is stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 150 °C and 160 °C.

Relevant analyses show that drospirenone exhibits significant stability in pharmaceutical formulations when stored properly.

Applications

Scientific Uses

Drospirenone is widely used in:

  1. Hormonal Contraceptives: As part of combination oral contraceptives, it helps prevent pregnancy effectively.
  2. Management of Hormonal Disorders: It is utilized in treating conditions such as endometriosis and premenstrual dysphoric disorder due to its progestational effects.
  3. Acne Treatment: Its anti-androgenic properties make it effective for managing acne in women.
Introduction to Drospirenone in Pharmacological Research

Historical Development and Structural Analogues

The development of drospirenone originated from systematic structural modifications of spironolactone, a mineralocorticoid receptor antagonist first patented in 1957. Researchers at Schering AG (Berlin, Germany) recognized the potential of spirolactone-based structures for hormonal applications and pursued selective molecular optimization to enhance progestogenic activity while minimizing undesired receptor interactions [1] [3]. The synthetic pathway to drospirenone involves complex multi-step chemical transformations, beginning with epoxidation of steroidal precursors followed by regioselective ring closures and functional group modifications [8]. A significant synthetic milestone was achieved through the Simmons-Smith cyclopropanation reaction, which established the distinctive 6β,7β,15β,16β-dimethylene structure that defines drospirenone's three-dimensional conformation and receptor binding characteristics [8].

Table 1: Structural Comparison of Drospirenone with Related Compounds

CompoundCore StructureKey ModificationsReceptor Binding Profile
ProgesteronePregn-4-ene-3,20-dioneNatural hormonePR agonist, weak AR antagonist, weak MR antagonist
Spironolactone17α-thioacetyl lactone7α-thioacetyl groupMR antagonist, AR antagonist, weak PR agonist
Drospirenone6β,7β,15β,16β-dimethylene-17α-spirolactoneCyclopropane rings at C6-C7 and C15-C16PR agonist, MR antagonist, AR antagonist, no ER/GR activity

Drospirenone's structural innovations confer significant pharmacological advantages over earlier progestins. The 17α-spirolactone moiety enables potent antimineralocorticoid activity comparable to spironolactone, while the C6-C7 and C15-C16 cyclopropane rings enhance metabolic stability and receptor specificity [1] [8]. Unlike traditional 19-nortestosterone-derived progestins (e.g., levonorgestrel), drospirenone lacks a methyl group at C19, which eliminates androgenic activity while maintaining high affinity for progesterone receptors [3]. This structural distinction also differentiates drospirenone from 17α-hydroxyprogesterone derivatives (e.g., medroxyprogesterone acetate), which typically exhibit reduced receptor selectivity and partial glucocorticoid activity [1]. The molecular weight of drospirenone is 366.5 g/mol, with the chemical formula C₂₄H₃₀O₃ [3] [10].

Role in Modern Hormonal Therapeutics

Drospirenone has emerged as a cornerstone in modern hormonal therapy due to its multifunctional pharmacological profile, which enables simultaneous progestogenic activity with beneficial ancillary effects. In combined oral contraceptives, drospirenone counteracts estrogen-induced activation of the renin-angiotensin-aldosterone system, significantly reducing the fluid retention, body weight increases, and blood pressure elevations commonly associated with ethinylestradiol therapy [1] [6]. Clinical studies demonstrate that formulations containing drospirenone plus ethinylestradiol produce significantly lower stimulation of hepatic angiotensinogen synthesis compared to levonorgestrel-containing combinations, reflecting drospirenone's ability to block mineralocorticoid receptors in the liver [1] [6].

Beyond contraception, drospirenone plays a crucial role in menopausal hormone therapy. When combined with 17β-estradiol, drospirenone effectively prevents estrogen-induced endometrial hyperplasia while providing additional therapeutic benefits. Clinical trial data reveal that estradiol/drospirenone combinations significantly reduce the frequency and severity of vasomotor symptoms (hot flushes) by 37.5% to 94.6% compared to placebo, with efficacy emerging within four weeks of treatment [9]. The anti-mineralocorticoid activity of drospirenone also translates to measurable metabolic benefits, including reductions in systolic blood pressure (approximately 2-3 mmHg) and prevention of estrogen-associated weight gain in postmenopausal women [1] [9].

Table 2: Metabolic Effects of Drospirenone-Containing Formulations Compared to Other Progestins

Therapeutic FormulationTriglyceridesCholesterolRAAS ActivationBlood Pressure
Ethinylestradiol + Drospirenone↑↑↑↑↑Neutral
Ethinylestradiol + Levonorgestrel↑↑↑↑↑↑
Estetrol + DrospirenoneNeutralNeutral
17β-Estradiol + Drospirenone↓↓Neutral
Drospirenone-onlyNo activation

Key: ↑ = Increase; ↓ = Decrease; Neutral = No significant effect; Number of arrows indicates relative magnitude of effect

The introduction of drospirenone-only contraceptives (4 mg) represents a significant advancement in progestogen-only therapy. Unlike traditional progestin-only pills containing norethindrone, drospirenone reliably suppresses ovulation at a daily dose of 3-4 mg, offering a 24-hour dosing window compared to the strict 3-hour window required for norethindrone formulations [2] [5]. This pharmacological advantage stems from drospirenone's extended elimination half-life (25-33 hours) and consistent bioavailability (66-85%), which maintain therapeutic plasma concentrations despite minor dosing variations [3] [10]. In clinical trials, drospirenone-only contraceptives demonstrated a Pearl Index (pregnancy rate per 100 woman-years) of 0.54 to 2.7 across diverse populations, with efficacy maintained in women with higher body mass indices [2].

Key Research Gaps and Unanswered Questions

Despite extensive clinical use, significant research gaps persist regarding drospirenone's tissue-specific effects and long-term physiological impacts. The precise molecular mechanisms through which drospirenone modulates parathyroid hormone signaling and vascular calcification pathways remain inadequately characterized [1]. Preclinical models suggest that drospirenone may inhibit aldosterone-induced vascular inflammation and endothelial dysfunction via non-renal mineralocorticoid receptors, but clinical translation of these findings requires further investigation [1] [4]. Research indicates that aldosterone excess promotes vascular calcification through reduced klotho protein expression, and spironolactone analogs like drospirenone may impede this process, but dedicated studies establishing drospirenone's specific effects on vascular calcification in humans are lacking [1] [4].

The interaction between drospirenone and bone metabolism represents another area of incomplete understanding. While combinations of 17β-estradiol and drospirenone demonstrate beneficial effects on bone mineral density in postmenopausal women, the specific contribution of drospirenone to these outcomes remains unclear [4] [9]. Research suggests that drospirenone may reduce calcium excretion and prevent secondary hyperparathyroidism through its anti-mineralocorticoid activity, potentially mirroring effects observed with spironolactone in animal models where bone density and strength improvements were documented [1]. However, no comprehensive studies have isolated drospirenone's osteoprotective mechanisms from estrogenic effects in clinical populations.

Emerging questions also surround the tissue selectivity of drospirenone's anti-androgenic effects. While drospirenone reduces sebum production and improves acne vulgaris through androgen receptor antagonism and inhibition of 5α-reductase in cutaneous tissues [1] [3], its effects on other androgen-responsive tissues remain underexplored. Specifically, research is needed to determine whether drospirenone exhibits selective activity in sebaceous glands versus reproductive tissues, which could optimize its therapeutic application in conditions like polycystic ovary syndrome without compromising reproductive function.

Pharmacogenetic variability in drospirenone metabolism presents additional research challenges. As a substrate with minor CYP3A4-mediated metabolism, drospirenone demonstrates variable pharmacokinetics in different ethnic populations [3] [8]. Clinical trials have noted differential efficacy and metabolic responses between Caucasian and Asian populations, but the genetic underpinnings of these variations remain uncharacterized [8] [9]. Understanding the pharmacogenetic determinants of drospirenone exposure could enable personalized dosing strategies to optimize therapeutic outcomes across diverse patient populations.

Properties

Product Name

Drospirenone

IUPAC Name

(1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21+,22-,23+,24-/m1/s1

InChI Key

METQSPRSQINEEU-OIBOXIMKSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.